molecular formula C8H8N2OS B025668 (2-Aminobenzo[d]thiazol-6-yl)methanol CAS No. 106429-07-6

(2-Aminobenzo[d]thiazol-6-yl)methanol

Cat. No. B025668
CAS RN: 106429-07-6
M. Wt: 180.23 g/mol
InChI Key: LPMULTSCZSOABY-UHFFFAOYSA-N
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Description

“(2-Aminobenzo[d]thiazol-6-yl)methanol” is a chemical compound with the molecular formula C8H8N2OS . It is also known by its IUPAC name, (2-amino-1H-1lambda3-benzo[d]thiazol-6-yl)methanol .


Synthesis Analysis

The synthesis of “(2-Aminobenzo[d]thiazol-6-yl)methanol” and its derivatives has been described in several studies . For instance, one study describes an elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates . Another study details the synthesis of Methyl 2-Amino-4-hydroxybenzo[d]thiazole-6-carboxylate (15) and 2-Amino-5-hydroxybenzo[d]thiazole-6-carboxylate (18) using the tert-Butyldimethylsilyl-Protecting Group .


Molecular Structure Analysis

The molecular structure of “(2-Aminobenzo[d]thiazol-6-yl)methanol” is characterized by a benzothiazole ring substituted with an amino group at the 2-position and a hydroxymethyl group at the 6-position . The compound has a molecular weight of 180.23 g/mol .


Physical And Chemical Properties Analysis

“(2-Aminobenzo[d]thiazol-6-yl)methanol” is a solid at room temperature . It has a molecular weight of 180.23 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 180.03573406 g/mol .

Scientific Research Applications

Antimicrobial Activity

(2-Aminobenzo[d]thiazol-6-yl)methanol derivatives have been shown to possess significant antimicrobial properties. These compounds can be synthesized to target a variety of pathogenic bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .

Anti-inflammatory Properties

This compound has been utilized in the synthesis of derivatives with high anti-inflammatory activity. The modification of the thiazolyl moiety has led to the development of molecules that can potentially be used in the treatment of chronic inflammatory diseases .

Antidiabetic Applications

Derivatives of (2-Aminobenzo[d]thiazol-6-yl)methanol have been explored for their potential use in managing diabetes. By acting on various biological pathways, these compounds can help regulate blood sugar levels and provide a new avenue for antidiabetic medication research .

Cancer Research

The thiazole ring is a common feature in many anticancer drugs. Research into (2-Aminobenzo[d]thiazol-6-yl)methanol derivatives has shown promise in the development of new chemotherapeutic agents that can target and inhibit the growth of cancer cells .

Neuroprotective Effects

Studies have indicated that thiazole derivatives can have neuroprotective effects. This makes (2-Aminobenzo[d]thiazol-6-yl)methanol a candidate for the development of drugs that can protect nerve cells from damage or degeneration .

Green Chemistry Synthesis

(2-Aminobenzo[d]thiazol-6-yl)methanol is used in green chemistry synthesis as a precursor for bioactive molecules. Its derivatives are synthesized using one-pot multicomponent reactions, which are environmentally friendly and cost-effective methods .

Mechanism of Action

properties

IUPAC Name

(2-amino-1,3-benzothiazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMULTSCZSOABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminobenzo[d]thiazol-6-yl)methanol

Synthesis routes and methods I

Procedure details

50 g (0.225 mol) of ethyl 2-aminobenzothiazole-6-carboxylate are suspended in 1,000 ml of THF, cooled to -70° C., and 562.5 ml (0.675 mol) of diisobutylaluminum hydride (DIBAL, 20% strength in toluene, 1.2 molar) are slowly added dropwise under nitrogen. The reaction solution is stirred at -70° C. to -40° C. overnight and then without cooling for a further 3 hours. Then it is cooled to -70° C., 61.5 ml of water are added dropwise (vigorous exothermic reaction), and the mixture is allowed to reach room temperature. 305 ml of saturated sodium chloride solution are added, and the mixture is stirred at 20° C. for 1 hour. Precipitated aluminum hydroxide is filtered off with suction and washed with THF, and the filtrate is evaporated to dryness (36 g). The residue is dissolved in boiling ethanol, some insolubles are filtered off, and the filtrate is evaporated to dryness.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
562.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
61.5 mL
Type
reactant
Reaction Step Three
Quantity
305 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-aminobenzo[d]thiazole-6-carboxylate (5.05 g, 22.7 mmol, 1.0 eq.) in THF (60 mL) under nitrogen at 0° C. was added LAH (1M, THF; 100 mL, 100 mmol, 4.4 eq.) over 20 min. After 6.5 h, ice was added, and the solution was stirred overnight. The precipitate was filtered and rinsed with EtOAc. The filtrate was concentrated in vacuo to give a solid which was triturated with Et2O to give (2-aminobenzo[d]thiazol-6-yl)methanol as a yellow solid (1.90 g, 46% yield).
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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